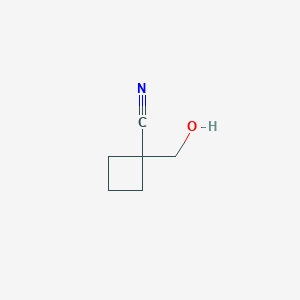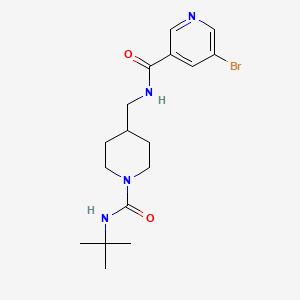
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The compound’s mode of action is likely to depend on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis , it may interact with its targets through various chemical reactions, leading to changes in the structure and properties of the targets.
Biochemical Pathways
Given its use as an intermediate in organic synthesis , it can be involved in a variety of biochemical pathways depending on the specific reactions it participates in.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis , its effects can vary widely depending on the final products of the reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide in lab experiments is its selectivity for NAD+ consuming enzymes. This allows researchers to study the effects of NAD+ depletion on specific cellular processes without affecting other cellular pathways. However, one limitation is that NAD+ depletion can have complex effects on cellular processes, and the specific effects may depend on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research involving 5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide. One area of interest is the role of NAD+ depletion in aging and age-related diseases. Researchers are investigating the potential of NAD+ supplementation as a therapeutic strategy for these conditions. Additionally, this compound can be used to study the effects of NAD+ depletion on specific cellular processes, such as DNA repair and metabolism, which may have implications for the development of new treatments for various diseases.
Méthodes De Synthèse
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-bromo-2-chloronicotinamide with 1-tert-butyl-4-piperidone followed by the addition of sodium borohydride. The resulting compound is then treated with N-chlorosuccinimide and tert-butyl carbamate to obtain the final product.
Applications De Recherche Scientifique
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide has potential applications in scientific research. It has been used as a tool to study the function of nicotinamide adenine dinucleotide (NAD+) in cells. NAD+ is an essential coenzyme involved in various metabolic processes, and its levels have been linked to aging and age-related diseases. This compound can be used to selectively inhibit the activity of NAD+ consuming enzymes, allowing researchers to study the effects of NAD+ depletion on cellular processes.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN4O2/c1-17(2,3)21-16(24)22-6-4-12(5-7-22)9-20-15(23)13-8-14(18)11-19-10-13/h8,10-12H,4-7,9H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPLYAKQEBFYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2935999.png)
![2-(4-{[(1-cyanocycloheptyl)carbamoyl]methyl}piperazin-1-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2936000.png)
![1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B2936001.png)

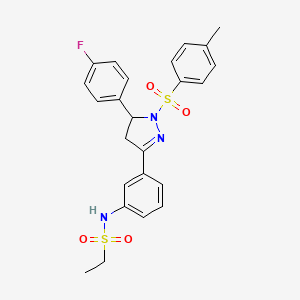
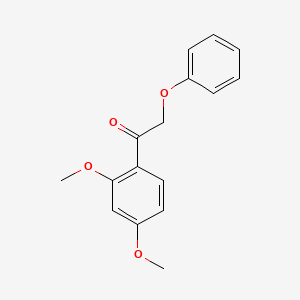
![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)
![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)
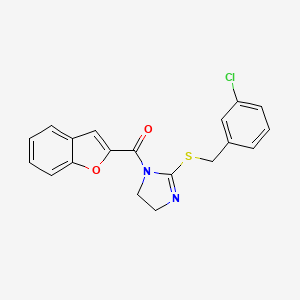
![N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B2936012.png)
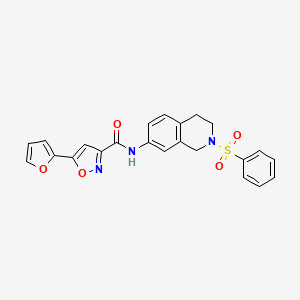
![N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide](/img/structure/B2936014.png)
![2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide](/img/structure/B2936015.png)
